(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
Description
The compound (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone is a triazole-based methanone derivative featuring dimethylamino substituents at the 3- and 5-positions of the triazole ring and a 2-fluorophenyl group attached to the methanone moiety. Key attributes inferred from analogs include:
- Molecular interactions: The dimethylamino groups may enhance solubility in polar solvents and participate in hydrogen bonding or coordination chemistry.
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQNCKUDRHFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Dimethylamino Groups: This step involves the substitution of hydrogen atoms on the triazole ring with dimethylamino groups using reagents like dimethylamine.
Attachment of the Fluorophenyl Group: This step involves the coupling of the triazole derivative with a fluorophenyl compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions due to its triazole ring and dimethylamino groups.
Material Science: Potential use in the development of new materials with unique electronic or photophysical properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for diseases where triazole derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino groups and fluorophenyl moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogen-Substituted Analogs
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone (CAS 478032-03-0) Molecular Formula: C₁₃H₁₅Cl₂N₅O Molecular Weight: 328.19 g/mol Key Differences:
- Chlorine substituents (vs. fluorine) increase steric bulk and lipophilicity.
- Stronger electron-withdrawing effects due to Cl atoms may alter electronic distribution on the triazole ring.
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-methoxyphenyl)methanone (CAS 478032-08-5) Molecular Formula: Likely C₁₄H₁₈N₅O₂ (inferred from substituents) Key Differences:
- Methoxy group (electron-donating) reduces electrophilicity of the methanone compared to fluorine.
- Enhanced solubility in organic solvents due to the methoxy moiety.
(b) Fluorophenyl Derivatives with Additional Functional Groups
3,5-Bis[(4-fluorobenzyl)amino]-1H-1,2,4-triazol-1-ylmethanone Molecular Formula: C₂₃H₁₈F₃N₅O Molecular Weight: 437.425 g/mol Key Differences:
Triazole-Based Methanones in Pharmaceutical Contexts
- Examples :
- 2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (Deferasirox 1,2-isomer).
- Molecular Weight: 373.37 g/mol.
- Key Differences :
- Hydroxyphenyl groups enable iron chelation, contrasting with the dimethylamino groups in the target compound.
- Carboxylic acid functionality enhances water solubility and pharmacological activity.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number | Notes |
|---|---|---|---|---|---|
| (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone | C₁₃H₁₅FN₅O (inferred) | ~327.3 (estimated) | 2-Fluorophenyl, dimethylamino | - | Electron-withdrawing F substituent |
| (2,6-Dichlorophenyl) analog | C₁₃H₁₅Cl₂N₅O | 328.19 | 2,6-Dichlorophenyl | 478032-03-0 | Discontinued; higher lipophilicity |
| (4-Methoxyphenyl) analog | C₁₄H₁₈N₅O₂ | ~312.3 (estimated) | 4-Methoxyphenyl | 478032-08-5 | Electron-donating OCH₃ group |
| [3,5-Bis(fluorobenzylamino)]-(4-fluorophenyl)methanone | C₂₃H₁₈F₃N₅O | 437.42 | 4-Fluorophenyl, fluorobenzyl | - | Complex structure; high molecular weight |
Biological Activity
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone, also known by its CAS number 4441632, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H16FN5O
- Molecular Weight : 273.30 g/mol
- Key Functional Groups : Triazole ring, dimethylamino groups, fluorophenyl moiety.
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. Specifically:
- Mechanism of Action : Triazoles are known to inhibit the synthesis of ergosterol in fungal cells and have been shown to interfere with cellular signaling pathways in cancer cells. This interference can lead to apoptosis (programmed cell death) and reduced proliferation of cancer cells .
- Case Studies : A study demonstrated that triazole derivatives showed activity against various cancer cell lines. For example:
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- In vitro Studies : Several derivatives of triazoles have shown promising antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes and inhibition of key metabolic pathways .
Neuropharmacological Effects
Emerging research suggests that triazole compounds may have neuropharmacological effects:
- Potential Applications : Triazoles have been explored for their ability to modulate neurotransmitter systems, particularly in the context of anxiety and depression therapies .
Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 6.2 | |
| Anticancer | T47D | 27.3 | |
| Antimicrobial | Various strains | Varies |
Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effects |
|---|---|---|
| Triazole Derivative | Anticancer | Induces apoptosis |
| Triazole Derivative | Antimicrobial | Inhibits growth |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
